molecular formula C13H15N3O2 B3883569 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 61080-66-8

3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3883569
CAS No.: 61080-66-8
M. Wt: 245.28 g/mol
InChI Key: JQGUTCXSMSQWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-phenylethylamine with a pyrimidine precursor under specific conditions. One common method involves the condensation of 2-phenylethylamine with 3-methyl-2,4(1H,3H)-pyrimidinedione in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-phenylethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione
  • 3-[(2-phenylethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione
  • 3-[(2-phenylethyl)amino]-5,6-dimethylpyrimidine-2,4(1H,3H)-dione

Uniqueness

3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl group and the 6-[(2-phenylethyl)amino] moiety contributes to its unique reactivity and interaction with biological targets .

Properties

IUPAC Name

3-methyl-6-(2-phenylethylamino)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-12(17)9-11(15-13(16)18)14-8-7-10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGUTCXSMSQWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327684
Record name NSC677272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61080-66-8
Record name NSC677272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.